Cas no 35899-43-5 (Boc-L-His(Tos)-OH)
Boc-L-His(Tos)-OH Chemical and Physical Properties
Names and Identifiers
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- Boc-L-Histidine(Tosyl)
- N-tert-Butoxycarbonyl-N(imidazole)-(4-toluenesulfonyl)-L-histidine
- Boc-His(Tos)-OH
- Boc-L-His(Tos)-OH
- Nalpha-(tert-Butoxycarbonyl)-tele-(p-toluenesulfonyl)-L-histidine
- (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Boc-His(1-Tos)-OH
- Boc-His(Tos)
- H-Gln-pNA
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid
- N-alpha-BOC-N(im)-tosyl-L-histidine
- Nα-(tert-Butoxycarbonyl)-τ-(p-toluenesulfonyl)-L-histidine
- Nα-Boc-τ-tosyl-L-histidine
- (R)-L-(+)-Boc-his(tos)-OH
- Boc-His-(Tos)
- PubChem7363
- Boc-His(-Tos)-OH
- DCLJSEPKYJSEHW-HNNXBMFYSA-N
- Nalpha-Boc-tele-tosyl-L-histidine
- (S)-2-(tert-butoxycarbonyla
- Boc-His(Tos)-OH,98%
-
- MDL: MFCD00065967
- Inchi: 1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1
- InChI Key: DCLJSEPKYJSEHW-HNNXBMFYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C=NC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O
- BRN: 769957
Computed Properties
- Exact Mass: 409.13100
- Monoisotopic Mass: 409.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 136
Experimental Properties
- Color/Form: solid
- Density: 1.19
- Melting Point: ~125 °C (dec.)
- Refractive Index: 1.594
- PSA: 135.97000
- LogP: 3.42060
- Specific Rotation: 16 ±1 °(c=1%,in methanol)
- Optical Activity: [α]20/D +16±1°, c = 1% in methanol
- Solubility: Not determined
Boc-L-His(Tos)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:−20°C
Boc-L-His(Tos)-OH Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Boc-L-His(Tos)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MT967-5g |
Boc-L-His(Tos)-OH |
35899-43-5 | 98% | 5g |
141CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MT967-1g |
Boc-L-His(Tos)-OH |
35899-43-5 | 98% | 1g |
61CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2066-25G |
Nα-(tert-Butoxycarbonyl)-τ-(p-toluenesulfonyl)-L-histidine |
35899-43-5 | >98.0%(T) | 25g |
¥1690.00 | 2023-06-14 | |
| TRC | B391815-100mg |
Boc-L-His(Tos)-OH |
35899-43-5 | 100mg |
$ 52.00 | 2023-04-18 | ||
| TRC | B391815-1g |
Boc-L-His(Tos)-OH |
35899-43-5 | 1g |
$ 64.00 | 2023-04-18 | ||
| TRC | B391815-5g |
Boc-L-His(Tos)-OH |
35899-43-5 | 5g |
$ 70.00 | 2022-06-07 | ||
| TRC | B391815-10g |
Boc-L-His(Tos)-OH |
35899-43-5 | 10g |
$ 115.00 | 2023-04-18 | ||
| abcr | AB174999-1 g |
N-alpha-t-Butyloxycarbonyl-N-im-tosyl-L-histidine (Boc-L-His(Tos)-OH); . |
35899-43-5 | 1 g |
€61.80 | 2023-07-20 | ||
| abcr | AB174999-5 g |
N-alpha-t-Butyloxycarbonyl-N-im-tosyl-L-histidine (Boc-L-His(Tos)-OH); . |
35899-43-5 | 5 g |
€69.90 | 2023-07-20 | ||
| abcr | AB174999-25 g |
N-alpha-t-Butyloxycarbonyl-N-im-tosyl-L-histidine (Boc-L-His(Tos)-OH); . |
35899-43-5 | 25 g |
€152.50 | 2023-07-20 |
Boc-L-His(Tos)-OH Suppliers
Boc-L-His(Tos)-OH Related Literature
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1. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187
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2. Pyridinium polyhydrogen fluoride, a deprotecting reagent in peptide chemistryShuji Matsuura,Chien-Hua Niu,Jack S. Cohen J. Chem. Soc. Chem. Commun. 1976 451
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3. N im-p-methoxyphenylsulphonylhistidine, a new derivative for peptide synthesisKouki Kitagawa,Kunaiki Kitade,Yoshiaki Kiso,Tadashi Akita,Susumu Funakoshi,Nobutaka Fujii,Haruaki Yajima im-p-methoxyphenylsulphonylhistidine a new derivative for peptide synthesis. Kouki Kitagawa Kunaiki Kitade Yoshiaki Kiso Tadashi Akita Susumu Funakoshi Nobutaka Fujii Haruaki Yajima J. Chem. Soc. Chem. Commun. 1979 955
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4. Trimethylsilyl trifluoromethanesulphonate as a useful deprotecting reagent in both solution and solid phase peptide synthesesNobutaka Fujii,Akira Otaka,Osamu Ikemura,Kenichi Akaji,Susumu Funakosho,Yoshio Hayashi,Yoshihiro Kuroda,Haruaki Yajima J. Chem. Soc. Chem. Commun. 1987 274
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Evgenii M. Zubin,Elena A. Romanova,Tat'yana S. Oretskaya Russ. Chem. Rev. 2002 71 239
Additional information on Boc-L-His(Tos)-OH
Comprehensive Guide to Boc-L-His(Tos)-OH (CAS No. 35899-43-5): Properties, Applications, and Industry Insights
Boc-L-His(Tos)-OH (CAS No. 35899-43-5) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group and a tosyl (Tos) protecting group, which stabilize the histidine side chain during chemical reactions. Its molecular formula is C18H23N3O6S, and it is a white to off-white crystalline powder with high purity (>98%). Researchers value it for its role in solid-phase peptide synthesis (SPPS) and as a building block for bioactive peptides.
In recent years, the demand for Boc-L-His(Tos)-OH has surged due to its applications in drug discovery and bioconjugation. With the rise of mRNA therapeutics and peptide-based drugs, this compound has gained attention for its ability to modify histidine residues—a critical step in optimizing peptide stability and bioavailability. Google Trends data shows increased searches for "Boc-protected amino acids" and "peptide synthesis reagents," reflecting growing interest in this niche.
The synthesis of Boc-L-His(Tos)-OH involves multi-step organic reactions, including N-terminal Boc protection and imidazole Tos protection. Its stability under acidic conditions makes it ideal for Fmoc/tBu and Boc/Bzl peptide synthesis strategies. Laboratories prioritize this reagent for its low racemization risk and compatibility with automated peptide synthesizers—a hot topic in high-throughput screening (HTS) workflows.
From an industry perspective, 35899-43-5 is crucial for developing GPCR-targeting peptides and antimicrobial peptides (AMPs). A 2023 study in Nature Chemical Biology highlighted its use in creating histidine-rich carrier systems for mRNA delivery—an innovation aligning with the booming gene therapy market. Manufacturers now offer GMP-grade Boc-L-His(Tos)-OH to meet clinical-stage requirements.
Storage recommendations for Boc-L-His(Tos)-OH include keeping it at 2-8°C in airtight containers to prevent moisture absorption. Analytical methods like HPLC and LC-MS are used for quality control, ensuring compliance with USP/EP standards. As the peptide drug market projects a 9.1% CAGR (2023-2030), this compound remains a key raw material for innovators exploring oral peptide formulations—a trending search term in pharmaceutical forums.
Beyond pharmaceuticals, CAS 35899-43-5 finds applications in cosmetic peptides and nutraceuticals. Its derivatives are investigated for anti-glycation properties in skincare—a topic gaining traction in K-beauty research. The compound’s chiral purity (>99% ee) makes it valuable for asymmetric catalysis studies, particularly in organocatalysis reactions.
For researchers sourcing Boc-L-His(Tos)-OH, technical specifications should include residual solvent levels (e.g., DMF ≤0.1%) and heavy metal content (≤10 ppm). Leading suppliers provide COA and NMR spectra documentation—critical for QC departments auditing ICH Q7 compliance. The compound’s MSDS confirms its non-hazardous nature under normal handling conditions.
Emerging applications include its use in peptide-metal complexes for MRI contrast agents and chelating therapeutics. A 2024 ACS Biomaterials paper demonstrated its utility in designing pH-responsive drug carriers—addressing the popular search query "smart peptide delivery systems." This positions 35899-43-5 as a versatile tool for nanomedicine development.
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